
Mycophenolate (sodium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mycophenolate sodium is a potent immunosuppressant agent primarily used to prevent organ transplant rejection and treat autoimmune diseases. It is the sodium salt form of mycophenolic acid, which was initially derived from the mold Penicillium stoloniferum. Mycophenolate sodium is known for its ability to inhibit lymphocyte proliferation, making it a valuable drug in immunosuppressive therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of mycophenolate sodium involves the esterification of mycophenolic acid. One common method includes dissolving mycophenolic acid in a solvent such as dimethyl sulfoxide or acetonitrile, followed by the addition of a sodium ion source. The reaction mixture is then stirred and heated under controlled conditions to yield mycophenolate sodium .
Industrial Production Methods: Industrial production of mycophenolate sodium typically involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity. The use of advanced purification techniques, such as crystallization and chromatography, is common to isolate the final product .
Chemical Reactions Analysis
Types of Reactions: Mycophenolate sodium undergoes various chemical reactions, including:
Oxidation: Mycophenolate sodium can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups in mycophenolate sodium.
Substitution: Substitution reactions can introduce new functional groups into the molecule
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution can introduce alkyl or halogen groups .
Scientific Research Applications
Mycophenolate sodium has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study esterification and other organic reactions.
Biology: Mycophenolate sodium is used in cell culture studies to investigate its effects on lymphocyte proliferation.
Medicine: It is widely used in clinical research to develop new immunosuppressive therapies for organ transplantation and autoimmune diseases.
Industry: Mycophenolate sodium is used in the pharmaceutical industry for the production of immunosuppressive drugs
Mechanism of Action
Mycophenolate sodium exerts its effects by inhibiting inosine monophosphate dehydrogenase (IMPDH), an enzyme crucial for the de novo synthesis of guanosine nucleotides. This inhibition leads to a depletion of guanosine nucleotides, which are essential for DNA and RNA synthesis in lymphocytes. As a result, mycophenolate sodium suppresses the proliferation of T and B lymphocytes, thereby reducing the immune response .
Comparison with Similar Compounds
Mycophenolate mofetil: A prodrug of mycophenolic acid, it is hydrolyzed to mycophenolic acid in the body.
Azathioprine: Another immunosuppressant used in organ transplantation and autoimmune diseases.
Methotrexate: An antimetabolite and antifolate drug used in cancer therapy and autoimmune diseases
Comparison:
Mycophenolate sodium vs. Mycophenolate mofetil: Mycophenolate sodium provides a delayed release of mycophenolic acid in the small intestine, potentially reducing gastrointestinal side effects compared to mycophenolate mofetil.
Mycophenolate sodium vs. Azathioprine: Mycophenolate sodium is more selective in inhibiting lymphocyte proliferation, whereas azathioprine has broader immunosuppressive effects.
Mycophenolate sodium vs. Methotrexate: Mycophenolate sodium specifically targets IMPDH, while methotrexate inhibits dihydrofolate reductase, affecting a different pathway in nucleotide synthesis.
Mycophenolate sodium stands out due to its specific mechanism of action and its effectiveness in preventing organ transplant rejection and treating autoimmune diseases.
Properties
IUPAC Name |
sodium;6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O6.Na/c1-9(5-7-13(18)19)4-6-11-15(20)14-12(8-23-17(14)21)10(2)16(11)22-3;/h4,20H,5-8H2,1-3H3,(H,18,19);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOZYTHNHLLSNIK-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)[O-])O.[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NaO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
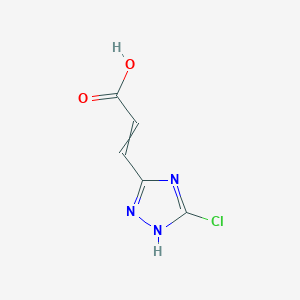
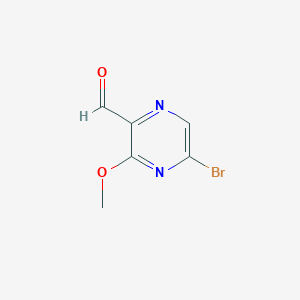
![2-({5-[Bis(4-chlorophenyl)methyl]-3-methylthiophen-2-yl}formamido)-5-carbamimidamidopentanoic acid](/img/structure/B12507234.png)
![5-Phenyl-2,6,7,11-tetrazatricyclo[7.4.0.03,7]trideca-1,3,5-trien-8-one](/img/structure/B12507241.png)
![[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl thiophene-2-carboxylate](/img/structure/B12507248.png)
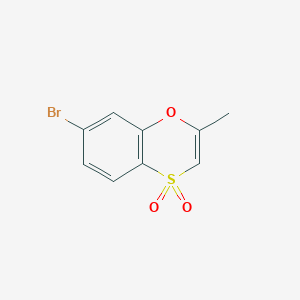
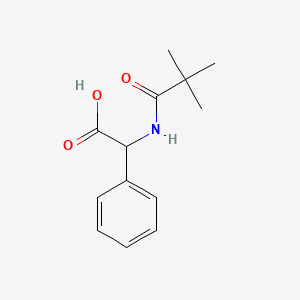
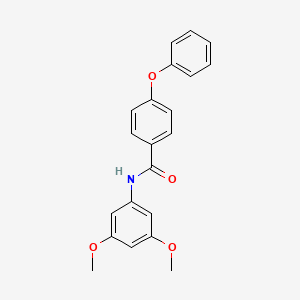
![4-[3-(3,5-Ditert-butylphenyl)-3-oxoprop-1-enyl]benzoic acid](/img/structure/B12507272.png)

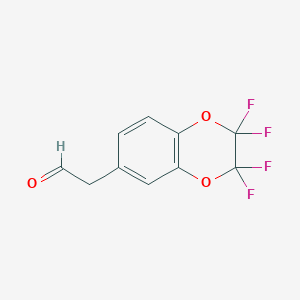

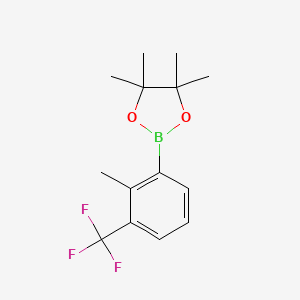
![(2S,3R)-3-ethoxy-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid](/img/structure/B12507294.png)
